molecular formula C8H12N2O2S B14740584 4-[(2-Aminoethyl)sulfonyl]aniline CAS No. 6245-47-2

4-[(2-Aminoethyl)sulfonyl]aniline

Cat. No.: B14740584
CAS No.: 6245-47-2
M. Wt: 200.26 g/mol
InChI Key: UXSCNZAJAXNSBW-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)sulfonyl]aniline is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of aniline, where the amino group is substituted with an aminoethylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)sulfonyl]aniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)sulfonyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-[(2-Aminoethyl)sulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)sulfonyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)aniline: Similar structure but lacks the sulfonyl group.

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

Uniqueness

4-[(2-Aminoethyl)sulfonyl]aniline is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

6245-47-2

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(2-aminoethylsulfonyl)aniline

InChI

InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2

InChI Key

UXSCNZAJAXNSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCN

Origin of Product

United States

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